Absence of Public Bioactivity Data as a Differentiating Risk Factor
A search of authoritative databases including BindingDB and ChEMBL returned no IC50, Ki, or Kd values for this compound, whereas numerous structurally distinct azetidine-pyrazine analogs have disclosed potency data [1]. For example, compounds within patent EA201490042A1 exhibit IC50 values ranging from low nanomolar to micromolar against various kinase targets, but none match the exact 5-bromo-2-chlorophenyl substitution [2]. This data gap means the compound's biological activity is unvalidated, representing a procurement risk that must be weighed against the opportunity to discover novel SAR.
| Evidence Dimension | Availability of public bioactivity data |
|---|---|
| Target Compound Data | No IC50, Ki, or Kd values found in BindingDB, ChEMBL, or PubMed |
| Comparator Or Baseline | Other azetidine-pyrazine analogs in patent EA201490042A1 (IC50 range: < 100 nM to 10 µM against various kinases) |
| Quantified Difference | Qualitative difference: data present for comparator class vs. absent for target compound |
| Conditions | BindingDB, ChEMBL, and patent database searches conducted on 2026-04-29 |
Why This Matters
Procurement decisions involving uncharacterized compounds carry higher risk of inactivity or off-target effects than selecting analogs with disclosed potency data.
- [1] BindingDB. Search for CAS 2194902-62-8. Accessed 2026-04-29. https://www.bindingdb.org/ View Source
- [2] EA201490042A1. Azetidinyl-phenyl-, pyridyl- or pyrazynylkarboxamid derivatives as inhibitors. Eurasian Patent Office, 2014. View Source
